molecular formula C14H18N2O8 B013772 2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside CAS No. 23646-67-5

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

Cat. No. B013772
CAS RN: 23646-67-5
M. Wt: 342.3 g/mol
InChI Key: PXMQUEGJJUADKD-RGDJUOJXSA-N
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Description

2-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-glucopyranoside is a chromogenic substrate used to assay the activity of enzymes that cleave N-acetyl-alpha-D-glucosaminide, such as chitinases and lysozymes .


Synthesis Analysis

A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc). The α-anomer was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .


Molecular Structure Analysis

The empirical formula of 2-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside is C14H18N2O8. Its molecular weight is 342.30 .


Chemical Reactions Analysis

The α-anomer of 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc) was prepared through chemical synthesis of an anomeric mixture followed by selective removal of the β-anomer using specific enzymatic hydrolysis .


Physical And Chemical Properties Analysis

2-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside has a molecular weight of 342.30. Its optical activity is [α]22/D +217.1°, c = 0.47 in H2O. Its melting point is 208-210 °C (lit.) .

Scientific Research Applications

Photosensitive Protecting Groups in Synthetic Chemistry

Photosensitive protecting groups, such as 2-nitrophenyl derivatives, play a crucial role in synthetic chemistry, offering novel approaches for protecting sensitive chemical moieties during synthesis. A review by Amit, Zehavi, and Patchornik (1974) underscores the promise of using photosensitive protecting groups, including 2-nitrophenyl and its derivatives, for future synthetic applications. These groups are particularly useful in complex organic synthesis, where selective deprotection is required. The ability to remove these groups with light provides a high degree of control and specificity, minimizing the risk of damaging sensitive parts of molecules during the synthesis process (Amit, Zehavi, & Patchornik, 1974).

properties

IUPAC Name

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-nitrophenoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-5-3-2-4-8(9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMQUEGJJUADKD-RGDJUOJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrophenyl 2-acetamido-2-deoxy-a-D-galactopyranoside

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